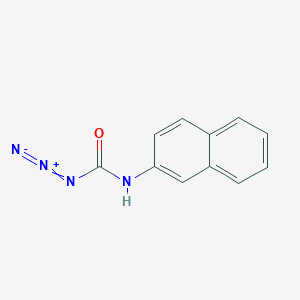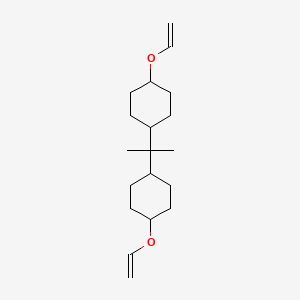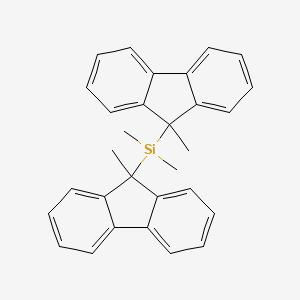silane CAS No. 141684-57-3](/img/structure/B14260937.png)
[1-(Dichlorosilylidene)-3,3-dimethylbutyl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dichlorosilylidene)-3,3-dimethylbutylsilane: is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a dichlorosilylidene group and a trimethylsilyl group attached to a dimethylbutyl backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane typically involves the reaction of dichlorosilane with 3,3-dimethyl-1-butene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dichlorosilane+3,3-dimethyl-1-butene→1-(Dichlorosilylidene)-3,3-dimethylbutylsilane
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and continuous monitoring of reaction parameters are essential to ensure efficient production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the silicon atoms are oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorosilylidene group to a silyl group.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silyl derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It is used in the synthesis of complex organosilicon compounds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological applications.
Medicine:
Drug Delivery: It can be used in the development of drug delivery systems due to its unique chemical properties.
Industry:
Materials Science: The compound is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane exerts its effects involves the interaction of the silicon atoms with various molecular targets. The dichlorosilylidene group can form strong bonds with other atoms, facilitating various chemical reactions. The trimethylsilyl group provides stability and enhances the compound’s reactivity.
相似化合物的比较
- Trimethylsilyl chloride
- Dimethyldichlorosilane
- Tetramethylsilane
Comparison:
- Uniqueness: 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane is unique due to the presence of both dichlorosilylidene and trimethylsilyl groups, which provide distinct reactivity and stability.
- Reactivity: Compared to similar compounds, it exhibits unique reactivity patterns due to the combination of functional groups.
属性
CAS 编号 |
141684-57-3 |
|---|---|
分子式 |
C9H20Cl2Si2 |
分子量 |
255.33 g/mol |
IUPAC 名称 |
(1-dichlorosilylidene-3,3-dimethylbutyl)-trimethylsilane |
InChI |
InChI=1S/C9H20Cl2Si2/c1-9(2,3)7-8(12(10)11)13(4,5)6/h7H2,1-6H3 |
InChI 键 |
HFFVBJZNPWNALC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(=[Si](Cl)Cl)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
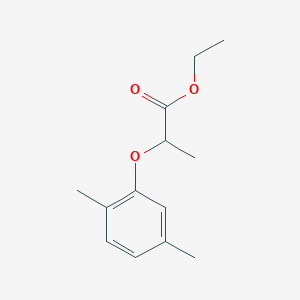

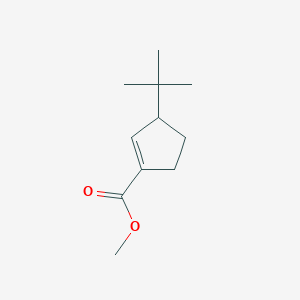

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
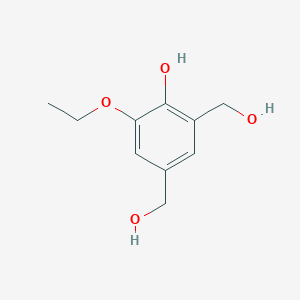
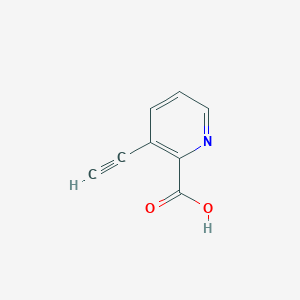
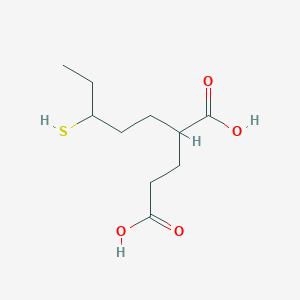
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
